Differentiation via Curated U-II Receptor Antagonism SAR Context vs. Lead Compound 6n
The compound’s primary differentiation is structurally defined against the series’ most potent lead, compound 6n. The foundational 2014 SAR optimization study identified that a p-fluorobenzyl substituted analog (6n) achieves a UT receptor IC50 of 13 nM [1]. The target molecule, CAS 439094-99-2, incorporates a 4-chlorophenyl moiety directly attached to the urea, a modification within the same SAR series. While the precise IC50 for this specific derivative was not a primary disclosure in the optimization paper, its inclusion in the series establishes its role in deciphering the electronic and steric contributions of the 4-chloro substituent to UT receptor affinity, directly relative to the 13 nM benchmark of the fluorobenzyl-analog 6n [1]. This structural distinction is critical for procurement decisions focused on SAR expansion.
| Evidence Dimension | Structural differentiation of the aryl-urea moiety influencing UT receptor antagonism potency |
|---|---|
| Target Compound Data | 1-(4-chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea (Direct aryl-urea linkage with 4-chlorophenyl substitution) |
| Comparator Or Baseline | Compound 6n: p-fluorobenzyl-substituted thieno[3,2-b]pyridinyl urea (Optimized lead compound) |
| Quantified Difference | Comparator 6n IC50 = 13 nM for UT receptor. Target compound's quantitative potency was not the primary focus of the 2014 disclosure, serving as an SAR intermediate to validate the shift from fluorobenzyl to chlorophenyl. |
| Conditions | In vitro U-II receptor binding/functional assay as described in Lim et al., 2014 [1] |
Why This Matters
This identifies the specific experimental context for selecting this compound: to perform comparative SAR studies contrasting the 4-chlorophenyl substitution against the established 13 nM benchmark of the p-fluorobenzyl lead 6n.
- [1] Lim, C. J., Oh, S. A., Lee, B. H., Oh, K. S., & Yi, K. Y. (2014). Synthesis and SAR of thieno[3,2-b]pyridinyl urea derivatives as urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(24), 5832-5835. View Source
